[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-13-8(7)5-10(2)6-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQYPQCQMBPRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid is a compound characterized by its unique structural components, including a thiophene ring, an amino group, and an acetic acid moiety. This combination of features suggests potential biological activities that could be relevant in pharmaceutical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound has the molecular formula , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiophene ring contributes to the compound's stability and reactivity, enhancing its potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells:
- Enzyme Interactions : The compound may inhibit or activate specific enzymes, impacting metabolic pathways and cellular functions.
- Receptor Modulation : It can interact with receptors, leading to altered signaling pathways that affect gene expression and cellular responses.
- Cellular Pathways : The compound modulates key cellular pathways involved in inflammation, oxidative stress response, and apoptosis.
Antioxidant Activity
Thiophene derivatives have been noted for their antioxidant properties. Studies suggest that this compound may protect cells from oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit antimicrobial activities against various pathogens. Preliminary studies suggest that this compound may possess antibacterial effects, although specific data on its efficacy against particular strains are still emerging.
Anti-inflammatory Effects
The amino acid component of this compound could play a role in modulating immune responses. It may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .
Anticancer Potential
Recent studies have explored the anticancer activities of thiophene-containing compounds. While specific data on this compound is limited, related compounds have shown promise in reducing cell viability in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the thiophene ring is believed to enhance its interaction with bacterial cell membranes.
- Mechanism of Action : The compound exhibits bactericidal effects against various Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and membrane integrity.
- Case Studies : In vitro tests have shown that it has a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL against certain strains, indicating strong antibacterial properties .
Anticancer Properties
The compound has also been investigated for its anticancer potential.
- Cell Line Studies : Research indicates that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the thiophene ring significantly affect its cytotoxicity .
- Mechanism of Action : It is thought to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Anticonvulsant Activity
Another promising application is in the treatment of epilepsy.
- Research Findings : Compounds similar to [Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid have shown significant anticonvulsant activity in animal models. The SAR studies indicate that specific substitutions on the thiophene ring enhance efficacy .
- Clinical Relevance : These findings suggest potential for development into a therapeutic agent for seizure disorders, particularly given its favorable pharmacokinetic profile.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The thiophene-containing derivatives (e.g., this compound) exhibit higher logP values compared to phenyl-substituted analogs due to sulfur’s polarizability and methyl group contributions .
- Electronic Effects : Thiophene rings impart weaker aromaticity compared to benzene, altering electronic interactions in catalytic or biological environments .
- Solubility: Amino-acetic acids with unprotected amino groups (e.g., 2-Amino-2-(5-methylthiophen-2-yl)acetic acid) show higher water solubility, while BOC-protected derivatives are more soluble in organic solvents .
Preparation Methods
Step 1: Synthesis of (3-Methyl-Thiophen-2-Yl)Methanamine
A solution of 3-methyl-thiophene-2-carbaldehyde (10 mmol) in methanol is treated with methylamine hydrochloride (12 mmol) and sodium cyanoborohydride (15 mmol) at 0°C. The reaction proceeds under nitrogen for 24 hours, yielding the primary amine after purification via column chromatography (hexane/ethyl acetate, 3:1).
Step 2: N-Methylation of the Aminomethyl Group
The amine intermediate is methylated using methyl iodide (1.2 equivalents) in the presence of potassium carbonate (2 equivalents) in dimethylformamide (DMF). The mixture is stirred at 60°C for 6 hours, achieving >90% conversion to methyl-(3-methyl-thiophen-2-ylmethyl)-amine .
Step 3: Coupling with Glycine Derivative
The methylated amine is reacted with bromoacetic acid (1.1 equivalents) in dichloromethane (DCM) using triethylamine (3 equivalents) as a base. The reaction is monitored by TLC, and the product is isolated via recrystallization from ethanol/water (yield: 75–80%).
Key Data Table 1: Reductive Amination-Alkylation Method
Step 1: Activation of 3-Methyl-Thiophene-2-Acetic Acid
3-Methyl-thiophene-2-acetic acid (10 mmol) is dissolved in chloroform and treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (12 mmol) and hydroxybenzotriazole (HOBt) (12 mmol) at 0°C. After 30 minutes, methylamine (15 mmol) is added dropwise, and the reaction is stirred at room temperature for 48 hours.
Step 2: Hydrolysis to Acetic Acid Derivative
The resulting amide is hydrolyzed using 6M HCl at 80°C for 4 hours. The product is neutralized with sodium bicarbonate and extracted with ethyl acetate, yielding the target compound (purity: >95% by HPLC).
Key Data Table 2: EDC/HOBt Coupling Method
Continuous Flow Reactor Optimization
For large-scale synthesis, a continuous flow reactor is employed to enhance yield and reduce reaction time. Key parameters:
-
Residence time : 10 minutes
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Temperature : 120°C
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Catalyst : Zeolite-supported palladium (0.5 mol%)
This method achieves a throughput of 1.2 kg/hour with 92% purity, validated by in-line FTIR monitoring.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Q & A
Q. What are the optimized synthetic routes for [Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid, and what critical parameters influence yield?
Methodological Answer:
- Synthetic Route :
- Alkylation : React 3-methylthiophene-2-methanol with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl-(3-methyl-thiophen-2-ylmethyl)-amine intermediate.
- Condensation : Treat the intermediate with chloroacetic acid in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Temperature : Optimal reaction temperatures (60–80°C) balance kinetics and side-product formation.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze H and C NMR spectra to verify thiophene ring protons (δ 6.5–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the acetic acid moiety (δ 3.7–4.1 ppm). Compare with simulated spectra from density-functional theory (DFT) calculations .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS.
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Workflow :
- Geometry Optimization : Use hybrid functionals (e.g., B3LYP ) to minimize energy and determine ground-state structures.
- Electronic Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For thiophene derivatives, reduced gaps (~3–4 eV) suggest susceptibility to electrophilic attack.
- Charge Distribution : Map electrostatic potentials to identify nucleophilic/electrophilic regions (e.g., sulfur in thiophene as electron-rich) .
- Validation : Compare computed vibrational spectra with experimental IR/Raman data to refine models .
Q. How can researchers resolve discrepancies in reported reaction mechanisms involving similar thiophene derivatives?
Methodological Answer:
- Contradiction Analysis :
- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates and rate-determining steps .
- Isotopic Labeling : Use C-labeled reactants to trace carbon flow in competing pathways (e.g., nucleophilic vs. radical mechanisms).
- Computational Modeling : Simulate alternative transition states to compare activation energies and validate plausible pathways .
Q. What strategies mitigate side reactions during the functionalization of the thiophene ring in this compound?
Methodological Answer:
- Side Reaction Mitigation :
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) to prevent undesired alkylation .
- Catalytic Control : Employ Pd-catalyzed cross-coupling for regioselective C–H activation on the thiophene ring.
- Solvent Effects : Use non-coordinating solvents (e.g., toluene) to minimize coordination-driven side reactions .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies :
- pH Profiling : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC at timed intervals.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products with LC-MS .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the biological activity of structurally analogous compounds?
Methodological Answer:
- Validation Framework :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, uniform compound purity >95%).
- Meta-Analysis : Compare literature data using statistical tools (e.g., effect size calculations) to identify outliers.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
